molecular formula C48H100ClN B1602095 Tetradodecylammonium chloride CAS No. 82944-72-7

Tetradodecylammonium chloride

Cat. No.: B1602095
CAS No.: 82944-72-7
M. Wt: 726.8 g/mol
InChI Key: KEVJUENWYCMNET-UHFFFAOYSA-M
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradodecylammonium chloride can be synthesized through the quaternization of dodecylamine with dodecyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions . The reaction can be represented as follows:

C12H25NH2+3C12H25ClC12H25N(C12H25)3+Cl\text{C}_{12}\text{H}_{25}\text{NH}_2 + 3\text{C}_{12}\text{H}_{25}\text{Cl} \rightarrow \text{C}_{12}\text{H}_{25}\text{N}(\text{C}_{12}\text{H}_{25})_3^+ \text{Cl}^- C12​H25​NH2​+3C12​H25​Cl→C12​H25​N(C12​H25​)3+​Cl−

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetradodecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions, which are crucial for its application in ion-selective electrodes .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be tetradodecylammonium hydroxide .

Properties

IUPAC Name

tetradodecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVJUENWYCMNET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554681
Record name N,N,N-Tridodecyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-72-7
Record name N,N,N-Tridodecyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetradodecylammonium chloride contribute to the performance of PVC gel actuators?

A1: this compound (TDACl), when added in small amounts (0.01 wt%) to plasticized PVC gels, can significantly improve the strain response of these gels to electric stimuli. [] This improvement is particularly noticeable at lower voltages (200-600V). Research suggests that the presence of TDACl influences the electrochemical properties of the gel, leading to enhanced electromechanical coupling and thus, a larger displacement for a given voltage. []

Q2: What makes this compound suitable for use in ion-selective electrodes designed for warfarin detection?

A2: this compound (TDACl) acts as an effective ion-exchanger in ion-selective electrodes (ISEs). [] In a study focusing on warfarin detection, TDACl was incorporated into the ion-selective membrane of the ISE. This membrane demonstrated a high sensitivity to warfarin, with a detection limit reaching 1.25 × 10−7 M in buffer solutions and 1.4 × 10−5 M directly in blood samples. [] This suggests that TDACl facilitates the selective binding and transport of warfarin ions, making it a promising component for warfarin-specific ISE development.

Q3: Can this compound be utilized in the creation of nanoparticles for drug delivery? What are the advantages?

A3: Yes, this compound can be used to create Indocyanine green (ICG) loaded nanoparticles through a technique called flash nanoprecipitation (FNP). [] The compound forms a hydrophobic ion pair with ICG, either pre-formed or in-situ during FNP, allowing for controlled encapsulation of ICG within the nanoparticles. This method allows for the creation of nanoparticles with tunable sizes and high ICG loading capacities, making them potentially valuable for drug delivery applications. []

Q4: How does the gelation of electrolytes using this compound impact the performance of dye-sensitized solar cells?

A4: Gelation of electrolytes using this compound (TDACl) as a low molecular mass gelator has been shown to improve the long-term stability of dye-sensitized solar cells (DSCs). [] While the gelation process decreases the diffusion coefficient of triiodide and iodide ions, leading to increased dark reaction at the electrode/electrolyte interface, it significantly enhances the device's resistance to degradation during accelerated aging tests compared to liquid electrolyte-based DSCs. []

Q5: How does this compound contribute to the detection of fluoride ions in aqueous solutions?

A5: this compound (TDACl), used as an anion exchanger alongside a silicon complex of 5,10,15-tritolylcorrole (SiTTCorr), plays a crucial role in enhancing the sensitivity of a naked-eye fluoride sensor. [] A specific ratio of ionophore to exchanger (2:1) proved optimal, enabling the detection of fluoride ions in a range relevant to drinking water safety (20 μg/L to 200 mg/L), with a detection limit of 9 μg/L. [] The sensor exhibits a distinct color change from dark pink to intense green with increasing fluoride concentration, allowing for visual assessment. []

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